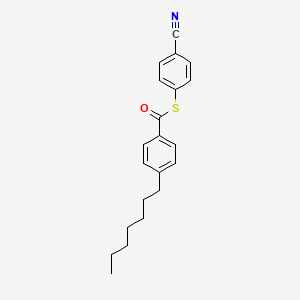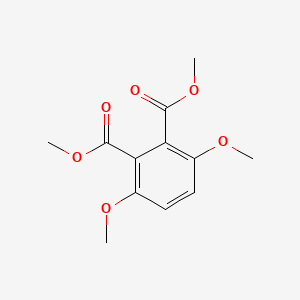
Dimethyl 3,6-dimethoxyphthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,6-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the phthalate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl 3,6-dimethoxyphthalate can be synthesized through the esterification of 3,6-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product. The excess methanol used in the reaction is recovered and recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: Dimethyl 3,6-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Phthalic anhydrides or acids.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters depending on the reagents used.
科学研究应用
Dimethyl 3,6-dimethoxyphthalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its role as a plasticizer in biological assays.
Medicine: Research explores its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: It is utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives.
作用机制
The mechanism of action of dimethyl 3,6-dimethoxyphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a plasticizer, altering the physical properties of cell membranes and proteins. The compound may also interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
相似化合物的比较
Dimethyl phthalate: A simpler phthalate ester without methoxy groups.
Diethyl phthalate: Another phthalate ester with ethyl groups instead of methoxy groups.
Dibutyl phthalate: A phthalate ester with butyl groups.
Uniqueness: Dimethyl 3,6-dimethoxyphthalate is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that other phthalate esters may not be able to fulfill.
属性
CAS 编号 |
65489-47-6 |
|---|---|
分子式 |
C12H14O6 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |
InChI 键 |
VIDQHWQUEYHLMI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


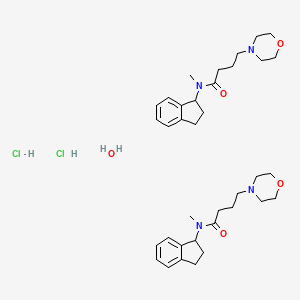
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
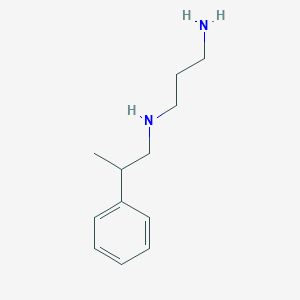
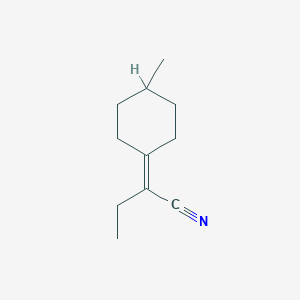

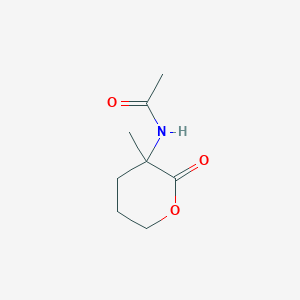
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
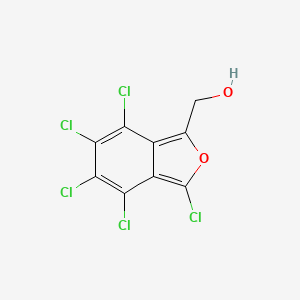
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

